molecular formula C18H17N5O2 B5586791 N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide

N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide

Cat. No. B5586791
M. Wt: 335.4 g/mol
InChI Key: USZAJGGHBPDFLS-UHFFFAOYSA-N
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Description

N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide is a compound that likely holds interest due to its structural components, such as pyridine, triazole, and chromane rings. These elements suggest potential for interactions and activities that could be leveraged in various chemical and pharmaceutical contexts.

Synthesis Analysis

The synthesis of compounds closely related to N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide often involves complex reactions. For example, the synthesis of pyridine and triazole derivatives can include steps like cyclization, N-arylation, and amide formation, utilizing various catalysts and conditions to achieve the desired structures (Ayiya & Okpareke, 2021).

Molecular Structure Analysis

The molecular structure of compounds containing pyridine and triazole rings has been extensively studied. Techniques such as X-ray diffraction and spectroscopic methods (FT-IR, NMR) are commonly used to determine the configuration, bonding, and orientation of atoms within the molecule, providing insights into its three-dimensional shape and potential reactive sites (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds with pyridine and triazole components participate in various chemical reactions, including hydrogen bonding, electrostatic and dispersion forces interactions, contributing to their stability and reactivity. These properties are critical for understanding how such molecules might interact with biological targets or participate in catalytic cycles (Bazhina et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular framework and intermolecular forces. For instance, the crystal packing, hydrogen bonding patterns, and surface interactions significantly influence the solubility and stability of these compounds (Bekircan et al., 2008).

properties

IUPAC Name

N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(14-9-13-3-1-2-4-15(13)25-11-14)20-10-16-21-17(23-22-16)12-5-7-19-8-6-12/h1-8,14H,9-11H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAJGGHBPDFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NCC3=NC(=NN3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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